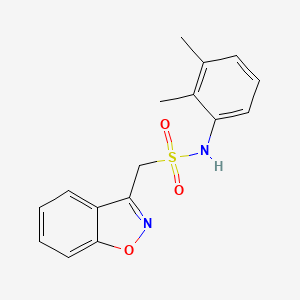

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide

Description

1-(1,2-Benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide is a sulfonamide derivative featuring a benzoxazole core linked to a 2,3-dimethylphenyl group via a methanesulfonamide bridge. Benzoxazole is a bicyclic heteroaromatic system containing oxygen and nitrogen atoms, which imparts distinct electronic and steric properties.

Properties

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11-6-5-8-14(12(11)2)18-22(19,20)10-15-13-7-3-4-9-16(13)21-17-15/h3-9,18H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAGVEXEBHJLFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide typically involves the following steps:

Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

Sulfonamide Formation: The methanesulfonamide group can be introduced by reacting the benzoxazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Substitution Reaction: The final step involves the substitution of the hydrogen atom on the benzoxazole ring with the 2,3-dimethylphenyl group using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or inhibitor in biochemical assays.

Medicine: Potential therapeutic agent for various diseases due to its biological activity.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

- Benzoxazole vs. Oxazole/Benzimidazole: The benzoxazole core differentiates this compound from oxazole (e.g., 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide, ) and benzimidazole derivatives (e.g., N-((2-(1-(3-(trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl)methyl)methanesulfonamide, ).

- Substituent Variations: The 2,3-dimethylphenyl group contrasts with other aryl moieties, such as the 3-trifluoromethylphenyl group in or the 4-methylphenyl in .

Table 1: Structural and Functional Comparisons

Biological Activity

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following details:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H18N2O3S |

| Molecular Weight | 318.39 g/mol |

| CAS Number | Not readily available |

Biological Activity Overview

Preliminary studies indicate that compounds containing benzoxazole and methanesulfonamide moieties exhibit a variety of biological activities. The following sections detail specific activities observed in various studies.

Antimicrobial Activity

Research has shown that benzoxazole derivatives possess notable antimicrobial properties. In a study evaluating the antibacterial activity of various compounds, it was found that certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Escherichia coli |

|---|---|---|

| This compound | 32 | 64 |

| Benzoxazole derivative A | 16 | 32 |

| Benzoxazole derivative B | 64 | 128 |

The minimum inhibitory concentrations (MIC) indicate that the compound is more effective against Bacillus subtilis than against Escherichia coli, suggesting selective antibacterial potential.

Anticancer Activity

Benzoxazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. Studies reveal that certain compounds exhibit selective toxicity towards cancer cells while sparing normal cells.

Case Study: Cytotoxicity on Cancer Cell Lines

In a study conducted on several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), the compound demonstrated varying degrees of cytotoxicity:

- MCF-7 Cells : IC50 = 15 µM

- A549 Cells : IC50 = 20 µM

- Normal Fibroblast Cells : IC50 = >100 µM

These results indicate that the compound may serve as a potential lead in anticancer drug development due to its selective toxicity profile.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the benzoxazole moiety plays a critical role in its interaction with biological targets, potentially inhibiting key enzymes involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications to the benzoxazole ring and the attached phenyl group can significantly influence activity.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Halogen substitution on benzoxazole | Increased antimicrobial activity |

| Electron-donating groups on phenyl | Enhanced cytotoxicity in cancer cells |

| Sulfamoyl group introduction | Decreased overall biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.